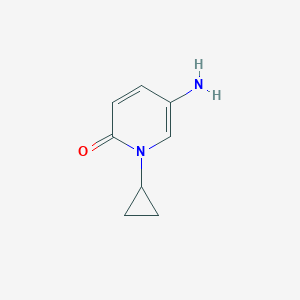
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a methoxypyrrolidine group attached to a phenoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid typically involves the following steps:
Formation of the Methoxypyrrolidine Intermediate: The methoxypyrrolidine group can be synthesized by reacting 3-methoxy-1-pyrrolidine with appropriate reagents under controlled conditions.
Coupling with Phenoxyacetic Acid: The methoxypyrrolidine intermediate is then coupled with phenoxyacetic acid using a suitable coupling agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
科学的研究の応用
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
2-(4-(3-メトキシピロリジン-1-イル)フェノキシ)酢酸の作用機序は、特定の分子標的および経路との相互作用に関与しています。特定の受容体のアゴニストまたはアンタゴニストとして作用し、その活性を調節し、細胞プロセスに影響を与える可能性があります。正確な分子標的および経路は、特定の用途や使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
- 2-(4-(2-メトキシピロリジン-1-イル)フェノキシ)酢酸
- 2-(4-(3-ヒドロキシピロリジン-1-イル)フェノキシ)酢酸
- 2-(4-(3-メトキシピペリジン-1-イル)フェノキシ)酢酸
独自性
2-(4-(3-メトキシピロリジン-1-イル)フェノキシ)酢酸は、メトキシピロリジン基の存在により独特です。これは、明確な化学的および生物学的特性を付与します。この独自性により、さまざまな研究用途に価値のある化合物となり、反応性、安定性、生物活性において類似の化合物に比べて潜在的な利点を提供します。
類似化合物との比較
Similar Compounds
- 2-(4-(2-Methoxypyrrolidin-1-yl)phenoxy)acetic acid
- 2-(4-(3-Hydroxypyrrolidin-1-yl)phenoxy)acetic acid
- 2-(4-(3-Methoxypiperidin-1-yl)phenoxy)acetic acid
Uniqueness
2-(4-(3-Methoxypyrrolidin-1-yl)phenoxy)acetic acid is unique due to the presence of the methoxypyrrolidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
2-[4-(3-methoxypyrrolidin-1-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-12-6-7-14(8-12)10-2-4-11(5-3-10)18-9-13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) |
InChIキー |
ODZLSTZBJQMYRO-UHFFFAOYSA-N |
正規SMILES |
COC1CCN(C1)C2=CC=C(C=C2)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


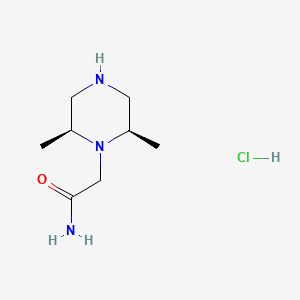
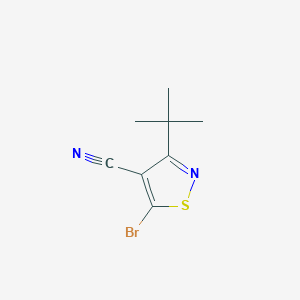

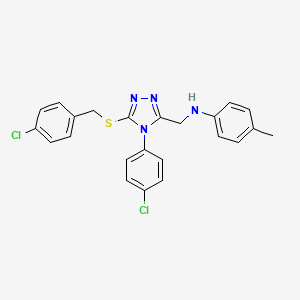
![(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)
![2-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11779560.png)
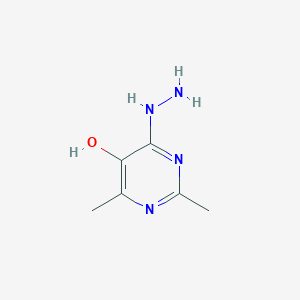
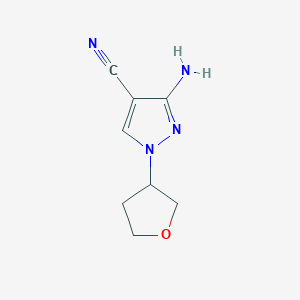
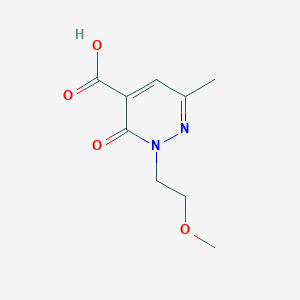
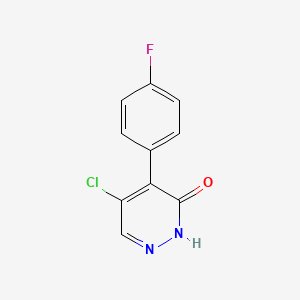
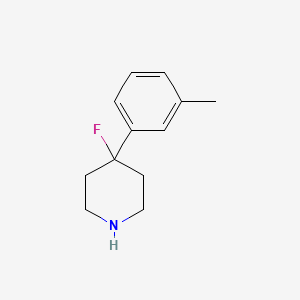
![2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B11779583.png)

